molecular formula C25H21F2NO3S B2665880 6-fluoro-1-(4-fluorobenzyl)-3-((4-isopropylphenyl)sulfonyl)quinolin-4(1H)-one CAS No. 866844-95-3

6-fluoro-1-(4-fluorobenzyl)-3-((4-isopropylphenyl)sulfonyl)quinolin-4(1H)-one

Cat. No. B2665880
CAS RN: 866844-95-3
M. Wt: 453.5
InChI Key: UYTYTYBWLIBAEC-UHFFFAOYSA-N
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Description

6-fluoro-1-(4-fluorobenzyl)-3-((4-isopropylphenyl)sulfonyl)quinolin-4(1H)-one, also known as GSK-3β inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. In

Scientific Research Applications

Photochemical Properties

  • Photoinduced C-F Bond Cleavage : Research on fluorinated quinolones, closely related to the compound , shows they undergo heterolytic defluorination upon exposure to light, leading to the generation of aryl cations in solution. This property is significant in the study of phototoxicity and photochemical reactions (Fasani et al., 1999).

Fluorescence and Detection

  • Ratiometric Silver Ion and pH Probe : A study on a quinoline-containing diphenylsulfone derivative, similar in structure, demonstrates its application as a UV and fluorescence chemosensor. This derivative selectively binds Ag-ion and exhibits tunable fluorescence, indicating potential use in sensing applications (Gong et al., 2018).

Anticancer Activities

  • Cytotoxic Activities of Isatin Derivatives : Research into isatin derivatives, which share structural similarities, has shown significant in vitro cytotoxic activities against various cancer cell lines. This suggests potential therapeutic applications in cancer treatment (Reddy et al., 2013).
  • Synthesis and Anticancer Screening : Another study synthesizes and screens quinoline derivatives for anticancer activity, providing insights into the potential use of similar compounds in cancer research (Al-Said et al., 2010).

Chemical Synthesis and Transformations

  • Radical Fluorosulfonyl Heteroarylation : A 2023 study highlights the synthesis of SO2F-containing quinoxalin-2(1H)-ones, emphasizing the role of sulfonyl fluoride groups in enhancing biological activities or introducing new functions (Lin et al., 2023).
  • QSCR Analysis of Cytotoxicity : The application of Quantitative structure cytotoxicity relationship (QSCR) analysis to a series of fluoroquinolone analogues, including potential anticancer compounds, showcases the importance of this method in drug design and cancer therapy research (Joon et al., 2021).

Luminescence Properties

  • Luminescence Properties of Polycyclic Aromatics : The study of luminescence properties of certain polycyclic aromatic compounds, which have structural similarities, shows potential applications in the development of optical materials and sensors (Li et al., 2020).

Synthesis and Applications in Organic Chemistry

  • Synthesis of Quinoline Silyloxymethylsulfones : This study demonstrates the synthesis of heterocyclic sulfones, sulfonamides, and sulfonyl fluorides, which are important in medicinal chemistry, and suggests potential applications of similar compounds in drug development (Patel et al., 2022).

properties

IUPAC Name

6-fluoro-1-[(4-fluorophenyl)methyl]-3-(4-propan-2-ylphenyl)sulfonylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21F2NO3S/c1-16(2)18-5-10-21(11-6-18)32(30,31)24-15-28(14-17-3-7-19(26)8-4-17)23-12-9-20(27)13-22(23)25(24)29/h3-13,15-16H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYTYTYBWLIBAEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21F2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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